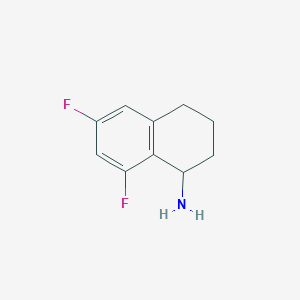

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17452846

Molecular Formula: C10H11F2N

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11F2N |

|---|---|

| Molecular Weight | 183.20 g/mol |

| IUPAC Name | 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C10H11F2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2 |

| Standard InChI Key | GTZDIEIDYINPIO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=C(C1)C=C(C=C2F)F)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine possesses the molecular formula C₁₀H₁₁F₂N, yielding a molecular weight of 183.20 g/mol . The tetrahydronaphthalene backbone consists of a partially saturated naphthalene ring system, with fluorine atoms at the 6- and 8-positions and an amine group at the 1-position. This configuration distinguishes it from positional isomers such as 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, where the amine resides at the 2-position .

Structural Isomerism and Analogues

Structural analogs include:

-

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 173998-65-7): Shares the same molecular formula but differs in the amine group’s position, leading to distinct physicochemical properties such as a boiling point of 242.4±40.0°C and a density of 1.2±0.1 g/cm³ .

-

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one (CAS 895534-38-0): A ketone derivative lacking the amine group, with a molecular formula of C₁₀H₈F₂O and a molecular weight of 182.17 g/mol .

The substitution pattern significantly influences electronic and steric properties, affecting reactivity and potential applications.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine are documented, analogous compounds suggest viable routes:

-

Reductive Amination of 6,8-Difluoro-1-tetralone: Reduction of the corresponding ketone (e.g., 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-one) using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .

-

Gabriel Synthesis: Employing phthalimide to introduce the amine group, followed by deprotection under basic or acidic conditions.

-

Catalytic Hydrogenation: Starting from a fully aromatic naphthalene precursor, such as 6,8-difluoro-1-naphthylamine, with hydrogen gas and a palladium catalyst to saturate the ring .

Purification and Characterization

Purification likely involves techniques such as column chromatography or recrystallization. Characterization methods include:

-

Nuclear Magnetic Resonance (NMR): To confirm fluorine and amine positions.

-

Mass Spectrometry (MS): For molecular weight verification (exact mass: 183.085953) .

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Physicochemical Properties

Thermodynamic Parameters

Based on structurally similar compounds, the following properties are anticipated:

-

Boiling Point: Estimated 240–250°C, analogous to 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine .

-

Density: 1.2±0.1 g/cm³, consistent with fluorinated tetrahydronaphthalenes .

-

LogP (Partition Coefficient): 2.23, indicating moderate lipophilicity .

Spectral Data

-

Infrared (IR) Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-F stretch).

-

UV-Vis Absorption: Maxima near 260–280 nm due to the aromatic system .

Research Gaps and Future Directions

Direct studies on 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine are scarce. Priority areas include:

-

Synthetic Optimization: Developing efficient, scalable routes.

-

Biological Screening: Evaluating antimicrobial or anticancer activity.

-

Thermal Analysis: Differential scanning calorimetry (DSC) to characterize phase transitions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume